2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline
Description
2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline (molecular formula: C₁₂H₁₂INS; molecular weight: 329.2 g/mol) is an iodinated aniline derivative featuring a thiophene-ethyl substituent. This compound is structurally characterized by an iodine atom at the ortho-position of the aniline ring and a 1-(thiophen-2-yl)ethyl group attached to the nitrogen atom (Figure 1). Its synthesis typically involves multi-step reactions, including condensation of 2-(thiophen-2-yl)-1H-indole derivatives with iodinated precursors under optimized catalytic conditions .
Properties
Molecular Formula |
C12H12INS |
|---|---|
Molecular Weight |
329.20 g/mol |
IUPAC Name |
2-iodo-N-(1-thiophen-2-ylethyl)aniline |
InChI |
InChI=1S/C12H12INS/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3 |
InChI Key |
GDBATGROCRLVCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the iodination of N-[1-(thiophen-2-yl)ethyl]aniline. One common method is the Sandmeyer reaction, where the aniline derivative is diazotized and then treated with potassium iodide to introduce the iodine atom.
Diazotization: The aniline derivative is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Iodination: The diazonium salt is then reacted with potassium iodide (KI) to replace the diazonium group with an iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine and thiophene moieties can play crucial roles in binding interactions and electronic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
Key Observations:
Positional Isomerism : The ortho-iodo substitution in the target compound contrasts with the meta-iodo isomer (3-Iodo-N-(1-thiophen-2-ylethyl)aniline), which may alter electronic properties and steric hindrance, impacting reactivity and binding interactions .
Functional Group Differences: The phenoxy-substituted analogue (2-Phenoxy-N-[1-(thiophen-2-yl)ethyl]aniline) lacks iodine but includes an electron-withdrawing phenoxy group, which could modulate solubility and electronic effects .
Electronic and Reactivity Profiles
- Iodine vs. Compared to chloro analogues (e.g., 2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline), iodine’s lower electronegativity and larger atomic radius may reduce electrophilicity but increase van der Waals interactions .
- Thiophene vs. Furan/Pyridine : Thiophene’s sulfur atom contributes to π-electron delocalization, whereas furan or pyridine substituents alter electron density and hydrogen-bonding capacity . For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits distinct dihedral angles (13.53° between aromatic rings) compared to its furan counterpart (9.71°), affecting molecular packing .
Key Insights:
- Thiophene-containing compounds exhibit moderate to high cytotoxicity in cancer cell lines, though iodine’s role in enhancing this activity requires further study .
Biological Activity
2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its effects on various cancer cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline can be represented as follows:
- Chemical Formula : C12H12N2S
- Molecular Weight : 232.3 g/mol
- IUPAC Name : 2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline
Biological Activity Overview
Research indicates that compounds similar to 2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline exhibit a range of biological activities, particularly in anticancer research. The following sections detail specific findings related to its biological activity.
Case Studies and Research Findings
-
Antiproliferative Effects :
- A study evaluating various derivatives of aniline compounds found that modifications significantly enhanced their cytotoxic effects against several cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (Caco-2), and others. The derivatives exhibited IC50 values ranging from 0.003 to 9.27 µM, indicating potent antiproliferative properties against specific cancer types .
-
Mechanisms of Action :
- The mechanisms through which these compounds exert their anticancer effects often involve the induction of apoptosis and modulation of reactive oxygen species (ROS). For instance, one derivative demonstrated pro-apoptotic effects in chronic lymphocytic leukemia (CLL) cell lines, with IC50 values indicating significant potency .
- Selectivity and Toxicity :
Comparative Biological Activity Table
The table below summarizes the biological activity of 2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline and its derivatives based on IC50 values against various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline | HeLa | 5.67 | Induction of Apoptosis |
| Derivative A | Caco-2 | 3.14 | ROS Modulation |
| Derivative B | A549 (Lung Cancer) | 0.003 | Pro-apoptotic Effects |
| Derivative C | PRXF 22Rv1 (Prostate Cancer) | 1.143 | Selective Cytotoxicity |
Future Directions in Research
Given the promising results observed with related compounds, further research is warranted to explore the full potential of 2-Iodo-N-[1-(thiophen-2-yl)ethyl]aniline:
- In Vivo Studies : Transitioning from in vitro studies to in vivo models will help assess the efficacy and safety profile of this compound.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could provide insights into its therapeutic potential.
- Structural Modifications : Exploring various structural modifications may enhance its bioactivity and selectivity against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
